

(3-Bromo-5-chloropyridin-2-yl)methanol CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B567512

[Get Quote](#)

Technical Guide: (3-Bromo-5-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the construction of more complex molecules for pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and relevant safety information.

Chemical Identity and Properties

The fundamental properties of (3-Bromo-5-chloropyridin-2-yl)methanol are summarized in the table below.

Property	Value	Reference
CAS Number	1227599-26-9	[1] [2]
Molecular Formula	C ₆ H ₅ BrCINO	[1]
Molecular Weight	222.47 g/mol	[1]
Appearance	Solid	
Melting Point	34 - 39 °C	
Boiling Point	246 °C	
Purity	Typically ≥98%	[1]

Structure:

Synthesis

While a specific, peer-reviewed synthesis protocol for **(3-Bromo-5-chloropyridin-2-yl)methanol** is not readily available in the searched literature, a highly plausible and efficient method is the reduction of the corresponding aldehyde, 3-bromo-5-chloro-2-pyridinecarboxaldehyde. This method is based on established procedures for the reduction of similar pyridine aldehydes.[\[3\]](#)

Experimental Protocol: Reduction of 3-bromo-5-chloro-2-pyridinecarboxaldehyde

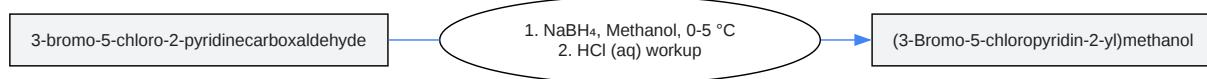
This protocol is adapted from the well-documented reduction of 5-bromonicotinaldehyde.[\[3\]](#)

Materials:

- 3-bromo-5-chloro-2-pyridinecarboxaldehyde (1.0 eq)
- Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
- Methanol (MeOH), anhydrous
- Ethyl acetate (EtOAc)

- Deionized water (H₂O)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1–0.2 M.
- Cooling: Place the flask in an ice bath and stir the solution for 10–15 minutes to cool it to 0–5 °C.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15–30 minutes. Maintain the temperature at 0–5 °C. Caution: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood.
- Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to stir at 0–5 °C for 1–2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Work-up:

- Once the reaction is complete, quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is acidic (pH ~3-4). This will neutralize excess NaBH₄ and decompose borate esters. Caution: Hydrogen gas will be evolved.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water and extract the product with ethyl acetate (3 times the volume of the aqueous layer).
- Combine the organic layers in a separatory funnel and wash with brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification: The crude **(3-Bromo-5-chloropyridin-2-yl)methanol** can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Synthetic Workflow

The synthesis of **(3-Bromo-5-chloropyridin-2-yl)methanol** can be visualized as a straightforward reduction of the corresponding aldehyde.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **(3-Bromo-5-chloropyridin-2-yl)methanol**.

Applications in Drug Discovery and Development

(3-Bromo-5-chloropyridin-2-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. Halogenated pyridines are prevalent scaffolds in medicinal chemistry, and this particular building block offers multiple points for further chemical modification. It is used in the synthesis of compounds investigated as potential therapeutic

agents. For instance, related pyrazole derivatives synthesized from chloropyridines have been explored for their insecticidal and fungicidal activities.[4]

Safety Information

It is crucial to handle **(3-Bromo-5-chloropyridin-2-yl)methanol** with appropriate safety precautions.

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/eye protection/face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For further details, consult the material safety data sheet (MSDS) from the supplier. This compound is intended for research and development use only.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1227599-26-9 | (3-Bromo-5-chloropyridin-2-yl)methanol - Moldb [moldb.com]
- 2. 1227599-26-9|(3-Bromo-5-chloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(3-Bromo-5-chloropyridin-2-yl)methanol CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567512#3-bromo-5-chloropyridin-2-yl-methanol-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com